苄达明-d6 N-氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

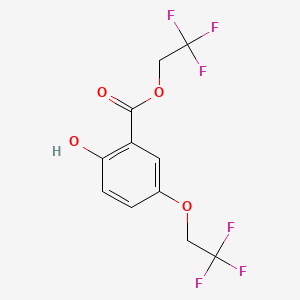

Benzydamine-d6 N-Oxide is a deuterium-labeled metabolite of Benzydamine . It is used for pharmaceutical analytical testing .

Synthesis Analysis

Benzydamine N-oxide-d6 can be synthesized using two approaches. One is an enzyme immobilization system using two HisTrap HP columns connected in series carrying His6-GDH and His6-FMO3 enzymes respectively. The other is a two-strain-mixed-culture strategy using cell suspensions of E. coli .Molecular Structure Analysis

The molecular formula of Benzydamine-d6 N-Oxide is C19H17D6N3O2 . The molecular weight is 331.44 .Chemical Reactions Analysis

Benzydamine N-Oxide is a stable metabolite that can be quantified with high specificity and sensitivity using a simple reverse-phase high-performance liquid chromatography (HPLC) assay with fluorescence detection .科学研究应用

苄达明的人类血浆代谢谱:苄达明是一种非甾体抗炎药,在临床前研究中用作含黄素单加氧酶 (FMO) 探针底物。这项研究调查了不同小鼠模型中苄达明及其主要 N-氧化物和 N-去甲基代谢物在血浆中的浓度。它发现苄达明的药代动力学特征在对照组小鼠和人源化肝小鼠之间有所不同,突出了该药物的代谢和苄达明 N-氧化物在这些过程中的作用 (Yamazaki-Nishioka et al., 2018)。

苄达明及其代谢物 N-氧化物的 HPLC 测定:这项研究描述了一种使用液相色谱荧光检测法从血浆样品中提取和定量苄达明及其 N-氧化物代谢物的方法。该研究提供了关于口服和局部应用后苄达明及其 N-氧化物代谢物在血浆中的水平的见解,强调了苄达明 N-氧化物在该药物全身效应中的作用 (Catanese et al., 1986)。

苄达明 N-氧化作为含黄素单加氧酶活性的指标:这项研究表征了来自包括人类在内的各种物种的肝微粒体的苄达明 N-氧化和 N-去甲基化。它表明苄达明 N-氧化由 FMO1/3 介导,N-去甲基化由细胞色素 P450 酶介导,强调了苄达明 N-氧化物在评估 FMO 活性中的重要性 (Taniguchi-Takizawa et al., 2015)。

在某些抗炎非甾体药物存在下的苄达明及其代谢物的鉴定:这项研究开发了一种在生物材料中鉴定苄达明及其 N-氧化物代谢物的方法,特别是在苄达明中毒的情况下。它突出了苄达明 N-氧化物在毒理学调查中作为标记物的用途 (Chorna et al., 2021)。

作用机制

Target of Action

Benzydamine-d6 N-Oxide, a deuterated derivative of the non-steroidal anti-inflammatory drug (NSAID) Benzydamine , primarily targets inflammatory cytokines and prostaglandins . It inhibits the synthesis of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), and prostaglandins . These targets play a crucial role in the inflammatory response, and their inhibition leads to the relief of inflammation and associated pain .

Mode of Action

Benzydamine-d6 N-Oxide interacts with its targets by inhibiting their synthesis . This interaction results in decreased inflammation and pain. It also inhibits leukocyte-endothelial interactions, neutrophil degranulation, vasodilation, and vascular permeability . These actions contribute to its anti-inflammatory and analgesic properties .

Biochemical Pathways

The compound affects the biochemical pathways involved in inflammation and pain. By inhibiting the synthesis of inflammatory cytokines and prostaglandins, it disrupts the signaling pathways that lead to inflammation and pain . Additionally, it inhibits the oxidative burst of neutrophils, which is a key component of the body’s immune response .

Pharmacokinetics

Benzydamine-d6 N-Oxide is highly lipid-soluble in its unionized form . This property allows it to be passively reabsorbed in the renal tubule , which could impact its bioavailability.

Result of Action

The molecular and cellular effects of Benzydamine-d6 N-Oxide’s action include reduced inflammation and pain. By inhibiting the synthesis of inflammatory cytokines and prostaglandins, it reduces inflammation at the molecular level . At the cellular level, it inhibits leukocyte-endothelial interactions and neutrophil degranulation, leading to a decrease in inflammation and associated pain .

Action Environment

The action, efficacy, and stability of Benzydamine-d6 N-Oxide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can impact its solubility and absorption . .

属性

IUPAC Name |

3-(1-benzylindazol-3-yl)oxy-N,N-bis(trideuteriomethyl)propan-1-amine oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-22(2,23)13-8-14-24-19-17-11-6-7-12-18(17)21(20-19)15-16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKKEFPZHPEYJK-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)(C([2H])([2H])[2H])[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90724607 |

Source

|

| Record name | 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N,N-bis[(~2~H_3_)methyl]propan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1246820-03-0 |

Source

|

| Record name | 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N,N-bis[(~2~H_3_)methyl]propan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pantothenic Acid-[13C3,15N] Hemicalcium Salt](/img/structure/B565455.png)